N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting a suitable boronic acid with pinacol in the presence of a dehydrating agent.
Coupling Reaction: The boronate ester is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding boronic acids or alcohols.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzamide group instead of a pyridine ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the carboxamide group.
Uniqueness
N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to the combination of its boronate ester and carboxamide functionalities, which provide a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C14H21BN2O3 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H21BN2O3/c1-9-10(7-8-11(17-9)12(18)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,18) |
InChI Key |
WRCAQVWBGKMUBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.